3-(Carbamoylmethyl)phenyl sulfurofluoridate
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Overview
Description
3-(Carbamoylmethyl)phenyl sulfurofluoridate is a unique organic compound characterized by its complex molecular structure. This compound is of significant interest in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry. The presence of both amino and fluorosulfonyloxy groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-(Carbamoylmethyl)phenyl sulfurofluoridate involves several steps, typically starting with the preparation of the benzene ring substituted with the desired functional groups. One common synthetic route includes the following steps:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amino group.
Fluorosulfonylation: The amino-substituted benzene is then reacted with a fluorosulfonylating agent to introduce the fluorosulfonyloxy group.
Oxidation and Amination: The final step involves the oxidation of the ethyl group to an oxoethyl group, followed by amination to introduce the amino group at the desired position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-(Carbamoylmethyl)phenyl sulfurofluoridate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Condensation: The amino group can participate in condensation reactions to form imines or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Carbamoylmethyl)phenyl sulfurofluoridate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism by which 3-(Carbamoylmethyl)phenyl sulfurofluoridate exerts its effects involves its interaction with specific molecular targets. The amino and fluorosulfonyloxy groups allow it to form strong hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-(Carbamoylmethyl)phenyl sulfurofluoridate can be compared with other similar compounds, such as:
1-(2-Amino-2-oxoethyl)cyclohexylacetic acid: Similar in structure but lacks the fluorosulfonyloxy group, leading to different reactivity and applications.
N-(2-Amino-2-oxoethyl)-2-(2-oxo-1-pyrrolidinyl)acetamide: Contains a pyrrolidinyl group instead of the benzene ring, resulting in different biological activity.
Trifluoromethylated compounds: These compounds contain a trifluoromethyl group instead of the fluorosulfonyloxy group, leading to different chemical properties and applications
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-amino-2-oxoethyl)-3-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c9-15(12,13)14-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHXCEXOMCMWOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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